2-(4-methoxyphenyl)-2-oxoethyl 2-chlorobenzoate
Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C16H13ClO4 and its molecular weight is 304.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0502366 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Applications
2-(4-methoxyphenyl)-2-oxoethyl 2-chlorobenzoate and its derivatives have been explored for their potential pharmacological applications. A study focused on the synthesis and evaluation of pyrazoline-based thiazolidin-4-one derivatives, which showed promising properties as anti-cancer and anti-HIV agents (Patel et al., 2013). These compounds were synthesized from a precursor similar to this compound and were found to exhibit significant antimicrobial activity.
Material Science and Corrosion Inhibition
In the field of material science, a novel ionic liquid, 1.3-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1 H –benzimidazol-3-ium bromide (MOBB), was synthesized and characterized for its corrosion inhibition properties on aluminum alloy composites (Shetty & Shetty, 2017). This compound demonstrated significant inhibition efficiencies, indicating its potential use in protecting metals against corrosion in acidic media.
Environmental Degradation Studies
Environmental degradation studies of similar compounds have also been conducted. For instance, research on the bacterial degradation of biphenyl and polychlorinated biphenyls, including compounds like 4-chlorobenzoate, revealed insights into the microbial transformation processes of these compounds (Arensdorf & Focht, 1995). This study provided an understanding of the metabolic pathways involved in the environmental breakdown of similar chlorobenzoate derivatives.
Liquid Crystalline Properties
Research on liquid crystalline properties of certain Schiff base-esters, which include derivatives of this compound, has been conducted (Thaker et al., 2012). These studies aimed to synthesize and characterize novel liquid crystalline compounds and analyze their mesomorphic behavior, contributing to the development of new materials with specific thermal and optical properties.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-12-8-6-11(7-9-12)15(18)10-21-16(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWZCEJEWHOLPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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